molecular formula C21H19N5O B2465755 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034291-84-2

2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No. B2465755
M. Wt: 357.417
InChI Key: RMPOEVYOERCZLK-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reagents, conditions, and products of the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.


Scientific Research Applications

Chemical Synthesis and Transformations

The compound and its derivatives are utilized in various synthetic processes. For instance, derivatives of 1,2,3-triazole obtained through cycloaddition of arylazides showcase transformations into various other compounds, indicating the versatility of these structures in chemical synthesis (Pokhodylo, 2009). Additionally, novel derivatives of indole containing azetidinones and 1,3,4 oxadiazoles have been prepared, emphasizing the adaptability of these compounds in producing diverse chemical structures (Sreeramulu, 2014).

Pharmacological Applications

These compounds have shown potential in pharmacological applications. A series of derivatives were designed targeting Mycobacterium tuberculosis dihydrofolate reductase (DHFR), showing good in vitro activity against the H37Rv strain, indicating potential therapeutic applications in tuberculosis (Sharma, 2019). Furthermore, some derivatives have exhibited promising anticonvulsant activities, indicating their potential as anticonvulsant agents (Ahuja, 2014).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of these compounds are notable. Some synthesized compounds have demonstrated excellent antimicrobial, antimycobacterial, and cytotoxic activities, adding to their potential in treating various infections and diseases (Saundane, 2013). Furthermore, certain derivatives have shown broad-spectrum antimicrobial and antifungal activities, which could be pivotal in developing new antimicrobial agents (Holla, 2005).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves discussing potential future research directions for the compound.


properties

IUPAC Name

2-indol-1-yl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c27-21(15-24-11-10-17-8-4-5-9-20(17)24)25-12-18(13-25)26-14-19(22-23-26)16-6-2-1-3-7-16/h1-11,14,18H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPOEVYOERCZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

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